molecular formula C5H10IN3O B3272057 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide CAS No. 56107-25-6

2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide

Cat. No.: B3272057
CAS No.: 56107-25-6
M. Wt: 255.06 g/mol
InChI Key: VLIUKLMESJCYRF-UHFFFAOYSA-N
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Description

2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide is a chemical compound with the molecular formula C5H10IN3O It is a derivative of imidazolidinone, characterized by the presence of an imino group and a hydroiodide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide typically involves the reaction of 1,3-dimethylimidazolidin-2-one with iodine and an appropriate base. The reaction conditions often include:

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Common bases used include potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The hydroiodide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1,3-dimethylimidazolidin-4-one, while reduction can produce 2-amino-1,3-dimethylimidazolidin-4-one.

Scientific Research Applications

2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the hydroiodide ion can participate in ionic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolidin-2-one: A precursor in the synthesis of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide.

    2-Oxo-1,3-dimethylimidazolidin-4-one: An oxidation product of the compound.

    2-Amino-1,3-dimethylimidazolidin-4-one: A reduction product of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-imino-1,3-dimethylimidazolidin-4-one;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.HI/c1-7-3-4(9)8(2)5(7)6;/h6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIUKLMESJCYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=N)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.9 g (150 mmol) of creatinine was dissolved in 100 ml of N,N-dimethylformamide. Then, 27.6 g (194 mmol) of methyl iodide was added thereto, and the mixture was heated to 50° C. and stirred at that temperature for 2 hours and further at room temperature overnight. To the reaction mixture, 500 ml of ethyl acetate was added, and crystals were collected by filtration. The obtained crystals were washed with ethyl acetate and dried to obtain 26.2 g of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide as white crystals.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
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2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
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2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
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2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
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2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
Reactant of Route 6
2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide

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